molecular formula C14H19NO3S B15161210 Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- CAS No. 654643-37-5

Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-

Cat. No.: B15161210
CAS No.: 654643-37-5
M. Wt: 281.37 g/mol
InChI Key: GCRBQEUXLOWEBN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various functional groups attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl-containing reagents and appropriate catalysts.

    Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups.

    Reduction: Reduction reactions can occur at the oxopropyl group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe for studying enzyme interactions.

    Medicine: Potential use as an antibiotic or anti-inflammatory agent.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, used widely in medicinal chemistry.

    N-(Cyclopropyl)-benzenesulfonamide: A simpler analog with similar structural features.

    4-Methylbenzenesulfonamide: Another analog with a methyl group attached to the benzene ring.

Uniqueness

Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

654643-37-5

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19NO3S/c1-10-3-7-13(8-4-10)19(17,18)15-11(2)9-14(16)12-5-6-12/h3-4,7-8,11-12,15H,5-6,9H2,1-2H3

InChI Key

GCRBQEUXLOWEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)C2CC2

Origin of Product

United States

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